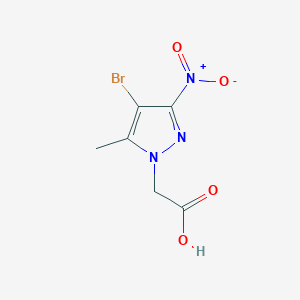

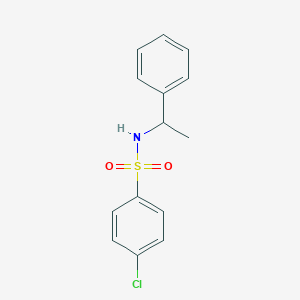

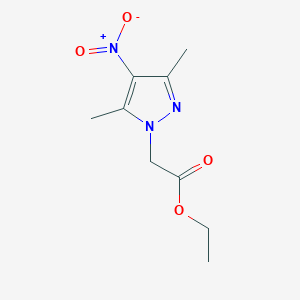

ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C17H18O3S and a molecular weight of 302.39 . It is classified as an irritant .

Physical And Chemical Properties Analysis

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is insoluble in water .Applications De Recherche Scientifique

Antibacterial Applications

Pyrazole compounds have been recognized for their antibacterial properties. The nitro group and the acetate ester present in “ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate” could potentially enhance these properties, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Uses

The pyrazole scaffold is known to exhibit anti-inflammatory effects. The specific structural features of “ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate” might contribute to modulating inflammatory pathways, suggesting its use in anti-inflammatory drug research .

Anticancer Research

Pyrazoles are also explored for their anticancer activities. The presence of a nitro group in the compound could be investigated for selective toxicity against cancer cells, as nitro groups are often used in prodrugs that are activated in the hypoxic conditions of tumors .

Analgesic Potential

The analgesic effects of pyrazole derivatives make them interesting for pain management studies. “Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate” could be synthesized into derivatives that target specific pain receptors or pathways .

Anticonvulsant Properties

Research into anticonvulsant drugs often involves pyrazole compounds. The unique substituents on “ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate” may influence its interaction with neuronal targets, which could be valuable in epilepsy treatment research .

Anthelmintic Activity

Pyrazoles have shown potential in treating parasitic worm infections. The structural attributes of “ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate” might be exploited to discover new anthelmintic drugs .

Antioxidant Effects

The antioxidant capacity of pyrazole derivatives is another area of interest due to their ability to neutralize free radicals. This compound’s specific structure could be pivotal in studying oxidative stress-related diseases .

Herbicidal Applications

Lastly, pyrazole-based compounds have been used as herbicides. The “ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate” might be investigated for its herbicidal efficacy, possibly leading to the development of new agricultural chemicals .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-4-16-8(13)5-11-7(3)9(12(14)15)6(2)10-11/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUYPKGOLQYZRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351711 |

Source

|

| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |

CAS RN |

5679-18-5 |

Source

|

| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)